(4-Isobutoxyphenyl)methanamine acetate chemical properties
(4-Isobutoxyphenyl)methanamine acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of (4-Isobutoxyphenyl)methanamine Acetate
This guide provides a comprehensive technical overview of (4-Isobutoxyphenyl)methanamine acetate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, analytical methodologies, and practical handling considerations, grounded in established scientific principles.
Introduction and Strategic Importance
(4-Isobutoxyphenyl)methanamine acetate (CAS No: 955997-89-4) is the acetate salt of the primary amine (4-Isobutoxyphenyl)methanamine[1][2]. While specific research on the salt form is limited, its constituent amine is a recognized intermediate in synthetic chemistry[3]. Notably, this compound has been identified as "Pimavanserin Impurity 7," indicating its relevance in the process chemistry and quality control of Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis[2][4]. Understanding the properties of this salt is therefore critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
This guide will systematically detail the compound's identity, physicochemical characteristics, anticipated spectroscopic profile, and robust analytical methods for its characterization and quantification.
Chemical Identity and Structural Elucidation
(4-Isobutoxyphenyl)methanamine acetate is an ionic compound formed through an acid-base reaction between the weak base, (4-Isobutoxyphenyl)methanamine, and the weak acid, acetic acid[2][5]. In this salt, the amine group is protonated to form an aminium cation, and the acetic acid is deprotonated to form the acetate anion.
Caption: Cationic and Anionic Components of the Salt.
The molecular formula of the salt is C13H21NO3, which represents the combination of the C11H17NO amine base and the C2H4O2 acetic acid[1][6].
Physicochemical Properties
Quantitative experimental data for many physical properties of the acetate salt are not extensively published. However, based on its chemical structure and information from various suppliers, we can compile the following table. The properties of the parent amine, or "free base," are included for comparative context.
| Property | (4-Isobutoxyphenyl)methanamine Acetate | (4-Isobutoxyphenyl)methanamine (Free Base) |
| CAS Number | 95597-89-4[1][6][7] | 4734-09-2[7][8] |
| Molecular Formula | C13H21NO3[1][6] | C11H17NO[8][9] |
| Molecular Weight | 239.31 g/mol [2][6][10] | 179.26 g/mol [9] |
| IUPAC Name | (4-isobutoxyphenyl)methanamine acetate[1] | [4-(2-methylpropoxy)phenyl]methanamine[9] |
| Physical Form | Solid[1] | Solid, Semi-solid, or Liquid[8] |
| Solubility | Expected to be soluble in polar solvents like water, methanol, and ethanol due to its ionic nature. | Insoluble in water; soluble in organic solvents. |
| Storage Conditions | Inert atmosphere, room temperature or refrigerated (2-8°C)[1][11][12]. | Keep in dark place, inert atmosphere, 2-8°C[8][11]. |
Anticipated Spectroscopic Profile
For a researcher, verifying the identity and purity of a compound is paramount. While specific spectra for this salt are not publicly available, an experienced scientist can predict the key features to look for in standard spectroscopic analyses.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Acetate Signal: A sharp singlet peak around δ 1.9-2.1 ppm, corresponding to the three equivalent protons of the methyl group on the acetate anion.
-
Isobutoxy Group: A doublet for the six methyl protons (approx. δ 0.9-1.0 ppm), a multiplet for the methine proton (approx. δ 2.0-2.2 ppm), and a doublet for the methylene (-OCH₂-) protons (approx. δ 3.7-3.8 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons: A singlet or broad singlet for the methylene (-CH₂-NH₃⁺) protons adjacent to the aromatic ring (approx. δ 3.9-4.1 ppm).
-
Aminium Protons: A broad, exchangeable signal for the -NH₃⁺ protons, the chemical shift of which is highly dependent on solvent and concentration.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad absorption bands in the 2800-3200 cm⁻¹ region, characteristic of the aminium group (R-NH₃⁺).
-
C=O Stretching: A strong, sharp absorption band around 1550-1610 cm⁻¹ and another near 1400 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).
-
C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the aryl-ether and alkyl-ether bonds.
-
-
Mass Spectrometry (MS):
-
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary observable species would be the protonated free base (the cation) at an m/z corresponding to [C₁₁H₁₇NO + H]⁺, which is approximately 180.14. The acetate salt itself will dissociate in solution.
-
Analytical Workflow for Purity and Identity Verification
A robust analytical workflow is essential for quality control. The following protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for determining the purity of (4-Isobutoxyphenyl)methanamine acetate.
Logical Workflow Diagram
Caption: HPLC Workflow for Purity Analysis.
Detailed HPLC Protocol
This protocol is a self-validating system; the inclusion of a standard and the system suitability checks ensure the reliability of the results.
Objective: To determine the purity of (4-Isobutoxyphenyl)methanamine acetate by reverse-phase HPLC with UV detection.
Materials:
-
(4-Isobutoxyphenyl)methanamine acetate sample
-
Reference standard (if available)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1.0 L of HPLC grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1.0 L of HPLC grade ACN.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm (based on the absorbance of the benzene ring).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis and Data Processing:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Rationale for Choices:
-
C18 Column: This is a standard non-polar stationary phase suitable for retaining the moderately non-polar (4-Isobutoxyphenyl)methanamine cation.
-
TFA: This acid serves two purposes: it acts as an ion-pairing agent to improve peak shape for the amine and acidifies the mobile phase to ensure the amine remains protonated and the silanols on the column are suppressed.
-
Gradient Elution: A gradient from high aqueous to high organic content ensures that both polar and non-polar impurities can be effectively eluted and separated from the main analyte peak.
Safety and Handling
(4-Isobutoxyphenyl)methanamine acetate is classified with the GHS07 pictogram and a "Warning" signal word[1][10].
-
Hazard Statements: H302 - Harmful if swallowed[1][2][10]. The free base also carries statements for skin, eye, and respiratory irritation (H315, H319, H335), which should be considered as potential hazards for the salt as well[8][13].
-
Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses). Specific handling advice includes P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell)[10].
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation. Both room temperature and refrigerated (2-8°C) conditions are recommended by suppliers[1][12].
Conclusion
(4-Isobutoxyphenyl)methanamine acetate is a compound of significant interest in pharmaceutical process chemistry. While detailed experimental data on its physical properties are sparse, a thorough understanding of its chemical nature as an amine salt allows for the prediction of its spectroscopic characteristics and the development of robust analytical methods. The HPLC protocol detailed herein provides a reliable framework for its quality assessment, ensuring its suitability for use in further synthetic applications. This guide serves as a foundational resource for scientists working with this important intermediate.
References
Sources
- 1. (4-Isobutoxyphenyl)methanamine acetate | 955997-89-4 [sigmaaldrich.com]
- 2. Acetic acid;(4-isobutoxyphenyl)methanamine | C13H21NO3 | CID 68502503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. US10343993B2 - Processes and intermediates for the preparation of Pimavanserin - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. (4-Isobutoxyphenyl)methanamine acetate - Protheragen [protheragen.ai]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. (4-Isobutoxyphenyl)methanamine | 4734-09-2 [sigmaaldrich.com]
- 9. (4-Isobutoxyphenyl)methanamine | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aboundchem.com [aboundchem.com]
- 11. 4734-09-2|(4-Isobutoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
- 12. labsolu.ca [labsolu.ca]
- 13. 4734-09-2 | (4-Isobutoxyphenyl)methanamine - AiFChem [aifchem.com]
